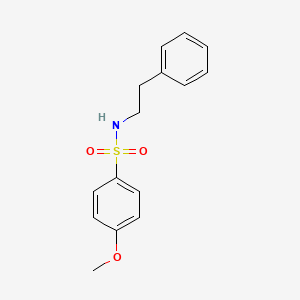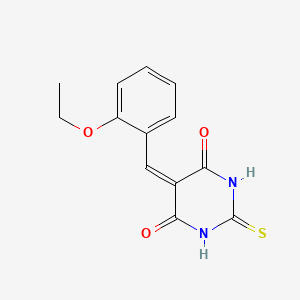![molecular formula C15H18N6O2 B5656762 4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol](/img/structure/B5656762.png)
4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound "4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol" represents a class of complex heterocyclic compounds that are of significant interest in the field of medicinal chemistry and drug design due to their potential biological activities. Such compounds are synthesized through intricate synthetic routes that involve the formation of multiple rings containing nitrogen, oxygen, and sulfur atoms.
Synthesis Analysis
The synthesis of complex molecules similar to "4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol" typically involves multi-step reactions, starting from simpler heterocyclic compounds. Techniques such as condensation reactions, ring closure methods, and substitutions are commonly employed. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines involves condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines, demonstrating the complexity and versatility of synthetic strategies in this area (Abdelhamid & Gomha, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of multiple heterocycles, which contribute to their chemical diversity and biological activity. Structural elucidation techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are crucial for determining the configuration and conformation of these molecules. The structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, for example, was established using such methods, highlighting the importance of structural analysis in understanding these compounds' properties and reactivity (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
These compounds undergo various chemical reactions that alter their structure and, consequently, their biological activity. Reactions such as N-alkylation, ring expansion, and nucleophilic substitution are common and allow for the introduction of functional groups that can modulate the molecule's interaction with biological targets. The synthesis and reactions of imidazo[1,2-c][1,2,3]triazolo[4,5-e]pyrimidines, for example, illustrate the reactivity of these compounds under different conditions (Sugimoto & Matsuura, 1977).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Modifications in the heterocyclic system can significantly affect these properties, impacting the compound's suitability for drug development. For instance, the introduction of water-soluble groups into the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus resulted in derivatives with improved solubility and pharmacokinetic profiles, demonstrating the critical role of physical properties in the development of therapeutically relevant compounds (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and electrophilic/nucleophilic characteristics, define the interaction of these compounds with biological systems. Understanding these properties is essential for predicting the biological activity and potential toxicity of these molecules. Research into the synthesis and biological activity of triazolopyrimidine derivatives highlights the relationship between chemical structure and biological function, underscoring the importance of chemical properties in the design of new compounds with desired biological activities (Chen & Shi, 2008).
Propriétés
IUPAC Name |
4-(imidazol-1-ylmethyl)-1-(2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-11-19-12-13(17-9-18-14(12)23-11)21-5-2-15(22,3-6-21)8-20-7-4-16-10-20/h4,7,9-10,22H,2-3,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQFZCJFERKKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=CN=C2O1)N3CCC(CC3)(CN4C=CN=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]isonicotinamide](/img/structure/B5656687.png)
![N-{[1-(2-fluorophenyl)-3-pyrrolidinyl]methyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5656693.png)
![2-[9-(1H-indol-6-ylcarbonyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5656697.png)
![4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5656701.png)



![7-[(2E)-3-phenylprop-2-enoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5656747.png)



![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5656785.png)
![3-[(3R*,4S*)-1-(2-methyl-5-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5656789.png)